molecular formula C15H12N2O2 B3008243 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid CAS No. 1020968-56-2

1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid

Cat. No.: B3008243
CAS No.: 1020968-56-2
M. Wt: 252.273
InChI Key: IYJTYOSXCYDMCJ-UHFFFAOYSA-N
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Description

1-[(Pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid is a heterocyclic compound that combines the structural features of both indole and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indole moiety is known for its presence in many natural products and pharmaceuticals, while the pyridine ring is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

1-[(Pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 1-[(Pyridin-2-yl)methyl]-1H-indole-2-carboxylic acid
  • 1-[(Pyridin-3-yl)methyl]-1H-indole-2-carboxylic acid
  • 1-[(Pyridin-4-yl)methyl]-1H-indole-3-carboxylic acid

Comparison: 1-[(Pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid is unique due to the specific positioning of the pyridine and carboxylic acid groups, which can influence its binding affinity and specificity towards biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-9-12-3-1-2-4-13(12)17(14)10-11-5-7-16-8-6-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJTYOSXCYDMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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